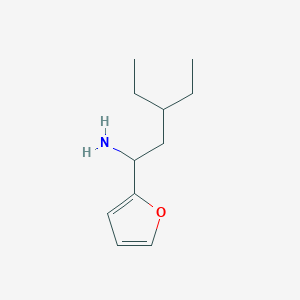

3-Ethyl-1-(furan-2-YL)pentan-1-amine

Description

3-Ethyl-1-(furan-2-yl)pentan-1-amine is a secondary amine featuring a furan-2-yl substituent and a pentyl backbone with an ethyl branch. Furan-containing compounds are known for their antimicrobial and anticancer properties, as demonstrated in thiazolyl hydrazone derivatives (e.g., MIC = 250 µg/mL against Candida utilis) .

The compound’s molecular formula is inferred as C₁₁H₁₉NO (molecular weight ≈ 181.28 g/mol), based on structural similarities to its thiophene analog, 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine (C₁₁H₁₉NS, MW = 197.34 g/mol) . The furan group introduces an oxygen heteroatom, influencing electronic properties and intermolecular interactions compared to sulfur-containing analogs.

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

3-ethyl-1-(furan-2-yl)pentan-1-amine |

InChI |

InChI=1S/C11H19NO/c1-3-9(4-2)8-10(12)11-6-5-7-13-11/h5-7,9-10H,3-4,8,12H2,1-2H3 |

InChI Key |

DJFBTXOAXBQWGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(C1=CC=CO1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(furan-2-yl)pentan-1-amine typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method involves the use of furan-2-carboxaldehyde as a starting material, which undergoes a series of reactions including alkylation and reductive amination to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(furan-2-yl)pentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction can produce 3-ethyl-1-(furan-2-yl)pentanol.

Scientific Research Applications

3-Ethyl-1-(furan-2-yl)pentan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(furan-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Physicochemical Differences

Key Observations :

- The furan-thiophene substitution alters lipophilicity and electronic density.

- Thiazolyl hydrazone derivatives with furan substituents exhibit notable antifungal and anticancer activities, suggesting that the furan moiety in this compound may contribute to similar bioactivity .

Furan vs. Thiophene Moieties

- Antifungal Potential: Furan-containing compounds in show moderate antifungal activity (MIC = 250 µg/mL against C. utilis), though less potent than fluconazole (MIC = 2 µg/mL). The oxygen atom in furan may participate in hydrogen bonding with fungal enzyme targets, a interaction less feasible with thiophene’s sulfur .

- Anticancer Activity: Thiazolyl hydrazones with furan groups exhibit selective toxicity against MCF-7 cancer cells (IC₅₀ = 125 µg/mL) with low toxicity to normal NIH/3T3 cells. The ethyl branch in this compound could similarly enhance metabolic stability or target selectivity .

Ethyl Branching Effects

The ethyl substituent on the pentan-1-amine backbone may sterically hinder enzymatic degradation, prolonging biological activity. Comparable N-alkylated amines in (e.g., (E)-N-methyl-5-(3-aminophenyl)-3-penten-2-amine) demonstrate that alkylation modulates pharmacokinetic properties .

Biological Activity

3-Ethyl-1-(furan-2-YL)pentan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

This compound features a furan ring attached to a pentan-1-amine backbone, contributing to its reactivity and biological properties. The molecular formula is CHNO, with a molecular weight of approximately 181.27 g/mol. The furan moiety is known for its role in various biological activities, making this compound a subject of pharmacological interest.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit several biological activities:

- Antimicrobial Activity : Compounds containing furan rings often demonstrate antimicrobial properties. Research indicates that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi.

- Neuroprotective Effects : The interaction of the compound with neurotransmitter systems may provide neuroprotective benefits, potentially relevant in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Furan derivatives have been associated with anti-inflammatory actions, which could be beneficial in managing inflammatory conditions.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity. This interaction could lead to downstream effects on cellular signaling pathways involved in inflammation, neuroprotection, and microbial resistance.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Furan ring with pentan amine | Potential neuroprotective effects |

| 1-(Furan-2-YL)-ethylamine | Similar furan structure | Known antimicrobial activity |

| 2-(Furfuryl)-N,N-dimethylamine | Dimethyl substitution on nitrogen | Enhanced lipophilicity |

This table illustrates how variations in structure can influence the biological properties of compounds related to this compound.

Case Studies and Research Findings

Recent research has explored the biological activities of furan-containing compounds. For instance:

- Antimicrobial Studies : A study evaluating various furan derivatives found that certain modifications enhanced their antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that structural features similar to those in this compound may also confer antimicrobial properties.

- Neuroprotective Research : Investigations into the neuroprotective effects of furan derivatives have shown promise in models of neurodegeneration. The modulation of neurotransmitter systems by these compounds indicates potential therapeutic applications for conditions like Alzheimer's disease.

- Anti-inflammatory Mechanisms : Research has highlighted the anti-inflammatory effects of furan-containing compounds through inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.